4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic compound featuring a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by functionalization at specific positions to introduce the isopropyl, piperidinyl, and methoxy groups. The reaction conditions often include the use of strong bases, such as sodium methoxide, and solvents like butanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes may involve crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Biology: The compound’s ability to modulate biological pathways makes it a candidate for studying cell proliferation and apoptosis.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of ATP binding and subsequent inhibition of kinase activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative properties and used in similar biological applications.
Uniqueness
4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for targeted cancer therapies.
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-13(2)18-20-8-5-17(23-18)24-9-6-16(7-10-24)11-25-19-14(3)15(4)21-12-22-19/h5,8,12-13,16H,6-7,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFASGXMVYCTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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